Disperse Red 73

Catalog No.
S1506799
CAS No.
12270-46-1
M.F
C18H16N6O2
M. Wt
348.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disperse Red 73

CAS Number

12270-46-1

Product Name

Disperse Red 73

IUPAC Name

2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-5-nitrobenzonitrile

Molecular Formula

C18H16N6O2

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C18H16N6O2/c1-2-23(11-3-10-19)16-6-4-15(5-7-16)21-22-18-9-8-17(24(25)26)12-14(18)13-20/h4-9,12H,2-3,11H2,1H3

InChI Key

QEORVDCGZONWCJ-UHFFFAOYSA-N

SMILES

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N

Synonyms

disperse red 73, Fantagen-rubin, Fantagen-rubine

Canonical SMILES

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N

Description

The exact mass of the compound Disperse Red 73 is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Disperse Red 73 is an azo disperse dye characterized by its vibrant red color. Its chemical formula is C18H16N6O2, and it is primarily used for dyeing synthetic fibers such as polyester. The compound exhibits high mutagenic potential, which raises concerns regarding its carcinogenic properties due to the formation of harmful amine products through biotransformation processes involving enzymes like azoreductase .

  • Oxidation: The dye can be oxidized by hydroxyl radicals, leading to the cleavage of the azo bond (N=N) and the formation of smaller degradation products .
  • Reduction: Enzymatic reduction by azoreductase can convert the azo bond into aromatic amines.
  • Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing substituents like nitro or sulfonic groups.

Common Reagents and Conditions

  • Oxidation: Hydroxyl radicals generated through advanced oxidation processes.
  • Reduction: Enzymes like azoreductase under anaerobic conditions.
  • Substitution: Electrophilic reagents such as nitronium ions or sulfonic acid.

Disperse Red 73 has been extensively studied for its biological effects. Research indicates that it possesses mutagenic properties, which are linked to its ability to form carcinogenic amines upon metabolic transformation. This raises concerns about its safety in consumer products and environmental impact .

The synthesis of Disperse Red 73 involves several key steps:

  • Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
  • Coupling Reaction: This diazonium salt is then coupled with another aromatic compound (typically an amine or phenol) to form the azo dye .

In industrial settings, these reactions are conducted under controlled conditions to optimize yield and purity. The final product undergoes purification through filtration and drying processes.

Disperse Red 73 is utilized in various fields:

  • Textile Industry: Primarily for dyeing synthetic fibers such as polyester.
  • Scientific Research: Used as a model compound in studies related to azo dye degradation and environmental toxicity.
  • Medical Studies: Investigated for potential toxic effects and mechanisms of biotransformation .

Research has focused on the interactions of Disperse Red 73 with biological systems. Studies have demonstrated that it can undergo biotransformation via enzymes leading to potentially harmful degradation products. The mechanisms of degradation, particularly through hydroxyl radical attack, have been modeled using density functional theory calculations to understand better the pathways involved in its environmental degradation .

Disperse Red 73 shares structural similarities with other azo dyes but stands out due to its unique properties. Below is a comparison with similar compounds:

CompoundStructureMutagenic PotentialMajor Reactions
Disperse Red 73AzoHighOxidation, Reduction
Disperse Red 1AzoModerateOxidation, Substitution
AzobenzeneAzoLowReduction, Substitution

Disperse Red 73's high mutagenic potential and specific interactions with hydroxyl radicals make it a compound of significant interest in environmental impact studies and toxicology research .

Disperse dyes emerged as a revolutionary solution to the challenges of dyeing synthetic fibers, which were resistant to traditional water-soluble dyes due to their hydrophobic nature. The history of disperse dyes is inextricably linked to the development of new man-made fibers, particularly cellulose acetate. These dyes were specifically designed to overcome the dyeing limitations presented by synthetic fibers through their non-ionic character and particular molecular structure.

The azo-based disperse dyes, which now constitute approximately 75% of all disperse dyes in commercial use, gained prominence due to their versatile color spectrum, relatively simple synthesis processes, and cost-effectiveness. Their development trajectory paralleled the growth of synthetic fiber production, experiencing significant expansion in the 1950s with the commercialization of polyester fibers.

The fundamental characteristic of azo dyes is the presence of the azo group (-N=N-), which serves as the primary chromophore responsible for the dye's color properties. This structural element, combined with various substituents, enables the creation of a wide range of colors from yellow and orange to red, purple, and even blue shades, making azo-based disperse dyes particularly valuable in textile coloration.

Historical Development and Classification of Disperse Red 73

Disperse Red 73, identified by its Color Index designation C.I. Disperse Red 73 (C.I. 11116), emerged within the broader historical context of disperse dye development. The origins of disperse dyes can be traced to 1922, when the Baden Aniline Soda Company in Germany produced the first commercial versions, primarily intended for dyeing cellulose acetate fibers.

In 1924, a significant advancement occurred when Baddiley and Ellis introduced sulpho ricinoleic acid (SRA) as an effective dispersing agent for these dyes. This innovation improved the application of disperse dyes to various synthetic fibers. The term "disperse dye" itself was officially adopted in 1953, reflecting the characteristic application method of these colorants from aqueous dispersions.

Disperse Red 73 belongs to the single azo class of disperse dyes and is classified as a low-energy level dye, making it particularly suitable for exhaustion dyeing processes where level dyeing properties are critical. This classification is based on its dyeing behavior, specifically the temperature requirements for effective fiber penetration and color development.

Contextual Positioning within Disperse Dye Family

Within the disperse dye classification system, Disperse Red 73 occupies a specific niche defined by both its chemical structure and dyeing properties. Disperse dyes are broadly categorized into three structural types: azo types (approximately 75%), anthraquinone types (approximately 20%), and heterocyclic types (approximately 5%). As an azo-type disperse dye, Disperse Red 73 belongs to the most prevalent and versatile category.

From a performance perspective, disperse dyes are further classified based on their energy requirements during application:

ClassificationCharacteristicsPrimary Applications
Low-temperature (E-type)Good leveling, lower sublimation fastnessExhaustion dyeing
Medium-temperature (SE-type)Balanced propertiesGeneral-purpose applications
High-temperature (S-type)High sublimation fastness, poorer levelingThermosol dyeing

Disperse Red 73, as a low-energy level dye, falls into the E-type category, characterized by excellent leveling properties that facilitate uniform color distribution across the fabric. This positioning makes it particularly valuable for applications where color uniformity is prioritized over extreme temperature resistance during post-dyeing processes.

Research Significance of Disperse Red 73 in Academic Literature

Disperse Red 73 has garnered significant academic interest extending beyond its practical applications in textile dyeing. Recent scientific investigations have focused on various aspects of this compound, including its environmental impact, toxicological properties, and fundamental dyeing behavior.

A notable study by Ferraz et al. (2018) evaluated the potential toxic effects of several disperse dyes, including Disperse Red 73, on zebrafish early life stages. The research assessed various biochemical biomarkers, including antioxidant enzymes, oxidative stress indicators, and neurotransmission parameters, finding that the dye could induce biochemical alterations even at environmentally realistic concentrations. These findings highlighted potential ecological concerns associated with the release of disperse dyes into aquatic environments.

Complementing this environmental focus, Vacchi et al. (2018) investigated the metabolism of Disperse Red 73 using rat liver microsomes. Their research identified biotransformation products and assessed the compound's mutagenic potential, revealing that the dye exhibited mutagenicity in the Salmonella mutagenicity assay (Ames test), with this effect being modulated by metabolic activation. The study identified chemical reactions occurring preferentially at the azo and nitro groups, suggesting that reductive processes might alter the compound's toxicological profile.

From a textile chemistry perspective, research by Sultana Shimo and Zulhash Uddin (2021) provided valuable insights into the level dyeing performance of Disperse Red 73 compared to other disperse dyes. Their findings established that Disperse Red 73 exhibited superior leveling properties, attributed to its low molecular weight and azo-based structure. This work contributes to understanding the fundamental relationship between chemical structure and dyeing behavior, informing both theoretical knowledge and practical applications.

These diverse research directions underscore the multifaceted significance of Disperse Red 73 in academic literature, spanning environmental toxicology, human health considerations, and textile chemistry fundamentals.

The synthesis of Disperse Red 73 follows a two-step azo coupling methodology involving diazotization and electrophilic aromatic substitution. The primary reactants are 2-cyano-4-nitroaniline and N-ethyl-N-cyanoethylaniline, which undergo sequential transformations to yield the final dye [4] [6].

  • Diazotization of 2-Cyano-4-Nitroaniline:
    The amino group (-NH2) of 2-cyano-4-nitroaniline is converted into a diazonium salt (-N2+) under acidic conditions. This reaction typically employs sodium nitrite (NaNO2) and sulfuric acid (H2SO4) at temperatures between 0–5°C to stabilize the reactive intermediate [4] [6].

  • Coupling with N-Ethyl-N-Cyanoethylaniline:
    The diazonium salt reacts with N-ethyl-N-cyanoethylaniline in a weakly acidic medium (pH 4–5). The coupling occurs at the para position relative to the ethyl-cyanoethylamino group, forming the azo (-N=N-) bridge [4] [6].

Table 1: Reaction Conditions for Diazotization and Coupling

ParameterDiazotizationCoupling
Temperature0–5°C10–15°C
pH<1 (Strongly acidic)4–5 (Weakly acidic)
Key ReagentsNaNO2, H2SO4N-Ethyl-N-cyanoethylaniline
Reaction Time2–3 hours4–6 hours

Diazonium Coupling Reaction Mechanisms

The coupling mechanism proceeds via electrophilic aromatic substitution, where the diazonium cation acts as the electrophile. The electron-donating ethyl-cyanoethylamino group on the coupling component directs the azo bond formation to the para position. Key mechanistic steps include:

  • Diazonium Ion Formation:
    Protonation of nitrous acid (HNO2) generates nitrosonium ion (NO+), which reacts with 2-cyano-4-nitroaniline to form the diazonium intermediate [4] [6].

  • Electrophilic Attack:
    The diazonium ion attacks the electron-rich aromatic ring of N-ethyl-N-cyanoethylaniline, displacing a proton and forming the azo linkage. Steric and electronic effects from the nitro (-NO2) and cyano (-CN) groups ensure regioselectivity [6].

  • Stabilization:
    The nitro group’s electron-withdrawing nature stabilizes the intermediate through resonance, while the cyano group enhances solubility in organic solvents [6].

2-Cyano-4-Nitroaniline and N-Ethyl-N-Cyanoethylaniline Coupling Process

The coupling process is highly sensitive to stoichiometry and environmental conditions:

  • Step 1: Diazotization
    A solution of 2-cyano-4-nitroaniline in sulfuric acid is cooled to 0°C, followed by gradual addition of sodium nitrite. The mixture is stirred until a clear diazonium salt solution forms, typically within 2–3 hours [4] [6].

  • Step 2: Coupling
    The diazonium solution is added dropwise to a suspension of N-ethyl-N-cyanoethylaniline in water, maintaining pH 4–5 using sodium acetate. The reaction is exothermic, necessitating temperature control below 15°C to prevent side reactions [4].

  • Step 3: Isolation
    The precipitated dye is filtered, washed with cold water to remove residual acids, and dried under vacuum. Post-processing may involve recrystallization from ethanol to enhance purity [4] [6].

Industrial Scale Production Considerations

Industrial synthesis prioritizes cost-efficiency, yield optimization, and environmental compliance:

  • Reactor Design:
    Large-scale reactors employ jacketed vessels for precise temperature control during diazotization and coupling. Continuous-flow systems are increasingly adopted to minimize batch variability [4] [6].

  • Waste Management:
    By-products such as nitrous acid (HNO2) and spent sulfuric acid are neutralized with lime (CaO) to produce non-hazardous calcium sulfate (CaSO4) [6].

  • Energy Efficiency:
    Low-temperature dyeing formulations have driven innovations in reducing thermal energy requirements during synthesis, aligning with green chemistry principles [4].

Table 2: Industrial Production Challenges and Solutions

ChallengeSolution
Exothermic reactionsGradual reagent addition and cooling systems
Hazardous intermediatesClosed-system reactors with gas scrubbers
Solvent recoveryDistillation units for ethanol recycling

Quality Assessment Parameters and Standardization

Disperse Red 73 must meet stringent quality criteria for textile applications:

  • Purity Analysis:
    High-performance liquid chromatography (HPLC) quantifies the main component, with commercial grades requiring ≥95% purity [5] [6].

  • Spectroscopic Characterization:

    • UV-Vis Spectroscopy: Absorption maxima at 510–520 nm confirm the azo chromophore [5].
    • Infrared (IR) Spectroscopy: Peaks at 2220 cm⁻¹ (C≡N stretch) and 1520 cm⁻¹ (N=N stretch) validate structural integrity [3].
  • Physical Properties:

    • Melting Point: 149–150°C (recrystallized product) [4].
    • Particle Size: ≤5 µm for uniform dispersion in dye baths [6].
  • Color Fastness Testing:
    Standards such as ISO 105-C06 assess resistance to washing, light, and rubbing. Disperse Red 73 typically achieves Grade 4–5 (excellent) on polyester [4] [6].

Table 3: Key Quality Parameters

ParameterSpecification
Purity (HPLC)≥95%
Moisture Content≤0.5%
Ash Content≤0.1%
Color Strength100±2% (vs. standard)

XLogP3

3.4

UNII

74YM5L40XM

GHS Hazard Statements

Aggregated GHS information provided by 134 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 81 of 134 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 53 of 134 companies with hazard statement code(s):;
H315 (75.47%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (73.58%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (71.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (24.53%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16889-10-4

General Manufacturing Information

Benzonitrile, 2-[2-[4-[(2-cyanoethyl)ethylamino]phenyl]diazenyl]-5-nitro-: ACTIVE

Dates

Modify: 2023-07-17

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